

Application Note: Quantification of Tutin in Honey Samples by LC-MS/MS

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Compound of Interest

Compound Name: *Tutin*

Cat. No.: *B109302*

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **tutin** in honey samples. **Tutin** is a potent neurotoxin that can contaminate honey through bees collecting honeydew from insects feeding on the tutu plant (*Coriaria* species). Due to the potential for severe human toxicity, regulatory bodies have set maximum residue limits for **tutin** in honey. The described method utilizes a straightforward sample preparation procedure followed by instrumental analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity for the detection and quantification of **tutin**. This method is suitable for researchers, food safety laboratories, and regulatory agencies involved in the monitoring of honey for **tutin** contamination.

Introduction

Honey is a natural sweet product produced by bees from the nectar of flowers or from secretions of living parts of plants or excretions of plant-sucking insects on the living parts of plants. While generally considered safe, honey can become contaminated with natural toxins. One such toxin is **tutin**, a picrotoxane-type sesquiterpene lactone. Human consumption of honey containing **tutin** can lead to symptoms ranging from nausea and vomiting to seizures and, in severe cases, death. The contamination occurs when honeybees gather honeydew produced by the passion vine hopper (*Scolypopa australis*) that has been feeding on the sap of the toxic tutu plant.

Given the significant health risks, robust and sensitive analytical methods are required to enforce regulatory limits and ensure the safety of honey products. LC-MS/MS has emerged as the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex matrices like honey.^{[1][2]} This application note provides a detailed protocol for the extraction and quantification of **tutin** in honey.

Experimental Protocol

Sample Preparation (Dilute-and-Shoot)

This protocol is based on a simple dilution of the honey sample, which is a common and effective approach for minimizing matrix effects while maintaining adequate sensitivity.

Reagents and Materials:

- Honey sample
- Deionized water, LC-MS grade
- Acetonitrile, LC-MS grade
- Formic acid, LC-MS grade
- Syringe filters, 0.22 µm PVDF
- Autosampler vials

Procedure:

- Homogenize the honey sample by stirring to ensure uniformity.
- Weigh 1.0 g (\pm 0.05 g) of the homogenized honey into a 15 mL centrifuge tube.
- Add 9.0 mL of deionized water containing 0.1% formic acid to the tube.
- Vortex the tube for 2 minutes until the honey is completely dissolved.
- Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

- Take the supernatant and filter it through a 0.22 µm PVDF syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography (LC) Conditions:

Parameter	Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 5 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry (MS) Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	400 °C
Gas Flow	Instrument dependent, optimize for signal
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) Transitions for Tutin

Accurate quantification and confirmation are achieved by monitoring specific precursor-to-product ion transitions. The following are suggested MRM transitions for **tutin**. It is crucial to optimize collision energies and other compound-specific parameters on the instrument being used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Tutin	293.1	135.1	109.1	Optimize (e.g., 15-25)

Data Presentation

Method Validation Summary

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability. The following table summarizes typical performance characteristics for this method.

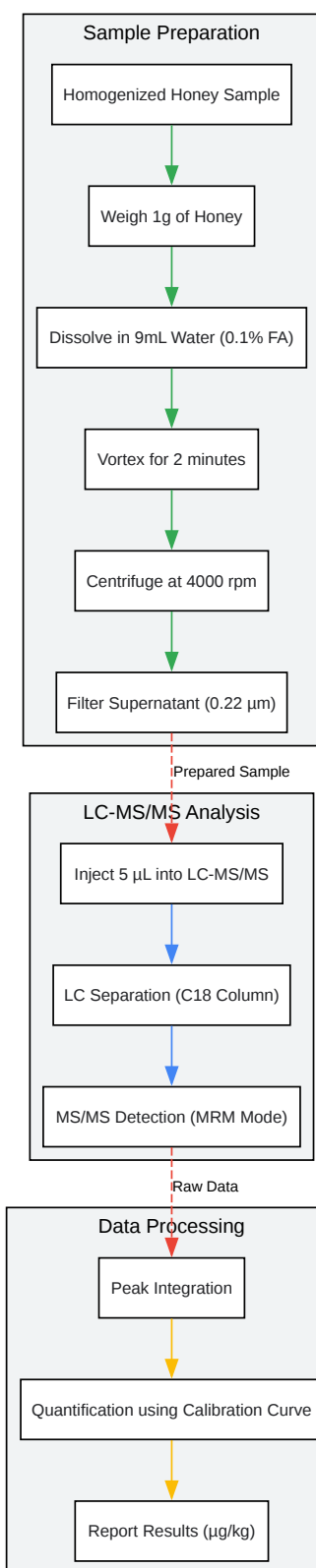
Validation Parameter	Result
Linearity Range	1 - 100 µg/kg
Correlation Coefficient (r ²)	> 0.995
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	1.5 µg/kg
Accuracy (Recovery)	85% - 110%
Precision (RSD)	< 15%

Sample Analysis Results

The following table presents example quantitative data for a batch of honey samples.

Sample ID	Tutin Concentration (µg/kg)	Status (vs. 0.7 mg/kg limit)
HON-001	5.2	Pass
HON-002	< LOQ	Pass
HON-003	750.8	Fail
HON-004	12.5	Pass
QC Sample	48.9 (Spiked at 50 µg/kg)	Pass (97.8% Recovery)

Experimental Workflow Visualization



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Caption: Workflow for **Tutin** Quantification in Honey.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the routine monitoring of **tutin** in honey samples. The simple "dilute-and-shoot" sample preparation is efficient and minimizes the use of organic solvents. The use of MRM ensures high selectivity and sensitivity, allowing for the quantification of **tutin** at levels well below the regulatory limits established in regions like New Zealand. Proper method validation is essential to ensure the accuracy and reliability of the results.

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References

- 1. researchgate.net [researchgate.net]
- 2. mpi.govt.nz [mpi.govt.nz]
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